
α-Fructoselysine
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Vue d'ensemble
Description
α-Fructoselysine is an Amadori product formed by the non-enzymatic glycation of lysine residues with glucose. It is a key intermediate in the Maillard reaction, which is responsible for the browning and flavor development in thermally processed foods.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: α-Fructoselysine can be synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating an aqueous solution of glucose and lysine at elevated temperatures (around 60-80°C) for several hours. The reaction can be catalyzed by acids or bases to enhance the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled heating of protein-rich foods with reducing sugars. This process is optimized to maximize the yield of this compound while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to ensure consistent production .
Analyse Des Réactions Chimiques
Formation of α-Fructoselysine
Lysine+GlucoseHeat Fructoselysine
The equilibrium of this reaction favors the formation of α-fructoselysine at physiological pH levels, but can be influenced by factors such as temperature and pH .
Degradation Pathways
α-Fructoselysine can undergo various degradation pathways, leading to different products, including:
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Formation of Advanced Glycation End Products (AGEs) : Through further reactions with reactive dicarbonyl compounds such as glyoxal and methylglyoxal, α-fructoselysine can contribute to the formation of AGEs like Nε-carboxymethyllysine and pyrraline .
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Microbial Degradation : Certain gut bacteria can metabolize α-fructoselysine, producing short-chain fatty acids (SCFAs) like butyrate and acetate. For example, Intestinimonas AF211 has been shown to convert α-fructoselysine into butyrate and ammonia through a series of fermentation reactions .
Environmental Conditions
The formation and degradation of α-fructoselysine are influenced by several factors:
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Temperature : Higher temperatures accelerate the Maillard reaction and subsequent degradation processes.
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pH Levels : Lower pH favors the stability of the Amadori product, while higher pH levels may increase reversibility back to reactants .
Presence of Lipids
Research indicates that the presence of fatty acids and triglycerides can enhance the formation of α-fructoselysine during cooking processes by promoting lipid oxidation, which accelerates the Maillard reaction .
Microbial Metabolism of α-Fructoselysine
Recent studies have highlighted the role of gut microbiota in metabolizing α-fructoselysine. The microbial degradation process involves specific pathways that convert this compound into beneficial SCFAs, which are important for gut health:
Applications De Recherche Scientifique
Nutritional Applications
α-Fructoselysine is primarily recognized as an Amadori product resulting from the non-enzymatic reaction between reducing sugars and amino acids, particularly lysine. This compound is prevalent in processed foods and has implications for human nutrition.
- Metabolic Role : The metabolism of α-fructoselysine in the human gut is significant due to its conversion into beneficial short-chain fatty acids, such as butyrate, by gut microbiota. Studies have shown that specific gut bacteria, such as Intestinimonas butyriciproducens, can efficiently ferment α-fructoselysine to produce butyrate, which serves as an energy source for colonocytes and plays a role in suppressing inflammation and regulating insulin release .
- Impact on Gut Health : The presence of α-fructoselysine in the diet may influence gut microbiota composition and activity. Research indicates that dietary α-fructoselysine can enhance butyrate production, contributing to improved gut health and metabolic functions .
Microbial Applications
The degradation of α-fructoselysine by gut microbes has been a subject of extensive research, revealing its potential applications in probiotic formulations and functional foods.
- Microbial Fermentation : Various gut bacteria have been identified that can utilize α-fructoselysine as a substrate. For instance, Escherichia coli and Collinsella intestinalis can metabolize this compound to produce acetate and formate. However, Intestinimonas butyriciproducens stands out for its ability to convert both glucose and lysine released from α-fructoselysine into butyrate through distinct metabolic pathways .
- Probiotic Development : The ability of certain probiotics to metabolize α-fructoselysine suggests potential applications in developing functional probiotic products aimed at enhancing gut health and metabolic outcomes .
Health Implications
Research has explored the health implications of α-fructoselysine beyond its nutritional value.
- Anti-inflammatory Properties : The conversion of α-fructoselysine to butyrate is linked to anti-inflammatory effects in various tissues. Butyrate has been shown to suppress inflammation and may play a role in mitigating conditions such as obesity and diabetes by influencing gut hormone release .
- Metabolic Health : The fermentation of α-fructoselysine by gut bacteria may contribute to metabolic health improvements. Studies suggest that individuals with higher levels of butyrate-producing bacteria exhibit better metabolic profiles, indicating a potential therapeutic role for α-fructoselysine in managing metabolic disorders .
Case Studies
Several case studies have highlighted the practical applications of α-fructoselysine:
Mécanisme D'action
The mechanism of action of α-Fructoselysine involves its formation through the Maillard reaction and subsequent metabolic pathways. In Escherichia coli, this compound is phosphorylated by fructoselysine-6-kinase to form fructoselysine-6-phosphate, which is then deglycated by fructoselysine 6-phosphate deglycase to produce glucose 6-phosphate and lysine. This pathway is tightly regulated at the transcriptional level by global regulators such as CRP (CAP) and substrate-specific repressors like FrlR .
Comparaison Avec Des Composés Similaires
Nε-carboxymethyllysine (CML): An advanced glycation end-product formed from the oxidation of α-Fructoselysine.
Nε-carboxyethyllysine (CEL): Another advanced glycation end-product derived from the reaction of methylglyoxal with lysine.
Psicoselysine: An unusual Amadori compound similar to this compound, metabolized by Escherichia coli.
Uniqueness: this compound is unique due to its role as an intermediate in the Maillard reaction and its specific metabolic pathway in gut microbiota. Its formation and degradation are crucial for understanding the impact of glycation on food chemistry and human health .
Propriétés
Numéro CAS |
37548-12-2 |
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Formule moléculaire |
C₁₂H₂₄N₂O₇ |
Poids moléculaire |
308.33 |
Synonymes |
(S)-1-[(5-Amino-1-carboxypentyl)amino]-1-deoxy-D-fructose; Fructoselysine; Fructosyllysine; Nα-(1-Deoxy-D-fructos-1-yl)-L-lysine |
Origine du produit |
United States |
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